N-[(Z)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide
Description
N-[(Z)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide is a complex organic compound characterized by its unique structure, which includes a hydroxy group, an iodine atom, and an amide linkage
Properties
IUPAC Name |
N-[(Z)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16IN3O2/c1-11-2-5-14(6-3-11)18-10-16(22)20-19-9-12-8-13(17)4-7-15(12)21/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDZPOWRWPQHAI-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC(=C2)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C=CC(=C2)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide typically involves the following steps:
Formation of the Schiff Base: The initial step involves the condensation of 2-hydroxy-5-iodobenzaldehyde with 4-methylaniline to form the Schiff base. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Acylation: The Schiff base is then acylated using chloroacetyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Z)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(Z)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and iodine groups play a crucial role in binding to these targets, while the amide linkage facilitates the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(2-hydroxy-5-bromophenyl)methylideneamino]-2-(4-methylanilino)acetamide
- N-[(Z)-(2-hydroxy-5-chlorophenyl)methylideneamino]-2-(4-methylanilino)acetamide
- N-[(Z)-(2-hydroxy-5-fluorophenyl)methylideneamino]-2-(4-methylanilino)acetamide
Uniqueness
N-[(Z)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(4-methylanilino)acetamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
